N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide
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Overview
Description
N-([1,1’-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide is a compound that belongs to the class of arylalkylamine derivatives This compound is characterized by the presence of a biphenyl group attached to a pyrrolidine ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 3-bromobiphenyl with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to acylation using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions with target proteins, while the pyrrolidine ring can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-([1,1’-Biphenyl]-4-yl)-2-(pyrrolidin-1-yl)acetamide
- N-([1,1’-Biphenyl]-2-yl)-2-(pyrrolidin-1-yl)acetamide
- N-([1,1’-Biphenyl]-3-yl)-2-(morpholin-1-yl)acetamide
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide is unique due to the specific positioning of the biphenyl group at the 3-position, which can influence its binding affinity and selectivity towards molecular targets. This structural feature distinguishes it from other similar compounds and can result in different biological activities .
Properties
CAS No. |
89473-75-6 |
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Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-(3-phenylphenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C18H20N2O/c21-18(14-20-11-4-5-12-20)19-17-10-6-9-16(13-17)15-7-2-1-3-8-15/h1-3,6-10,13H,4-5,11-12,14H2,(H,19,21) |
InChI Key |
IXVLUNSUUFKRGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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